4-ACETAMIDOPHENYL 2-CHLOROBENZOATE
CAS No.:
Cat. No.: VC0845173
Molecular Formula: C15H12ClNO3
Molecular Weight: 289.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H12ClNO3 |
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Molecular Weight | 289.71 g/mol |
IUPAC Name | (4-acetamidophenyl) 2-chlorobenzoate |
Standard InChI | InChI=1S/C15H12ClNO3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,18) |
Standard InChI Key | TZEBFJVMOUXHEH-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
4-ACETAMIDOPHENYL 2-CHLOROBENZOATE is an organic compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.7137 g/mol . It is identified by the CAS registry number 443294-39-1, which serves as its unique identifier in chemical databases and literature . The compound belongs to the family of benzoate esters and contains multiple functional groups that contribute to its chemical behavior.
Structural Features
The molecular structure of 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE consists of:
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A phenyl ring substituted with an acetamido group (CH3CONH-) at the para position
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A 2-chlorobenzoate group attached to the phenyl ring through an ester linkage
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The chlorine atom positioned at the ortho position of the benzoate moiety
The compound's SMILES notation is CC(=O)Nc1ccc(cc1)OC(=O)c1ccccc1Cl, which provides a linear representation of its structure . This configuration gives the molecule distinct chemical properties and reactivity patterns that differentiate it from related compounds.
Physical and Chemical Properties
Chemical Reactivity
The presence of multiple functional groups in 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE suggests several reactive sites:
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The ester linkage is susceptible to hydrolysis under acidic or basic conditions
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The acetamido group can undergo hydrolysis to form the corresponding amine
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The chlorine substituent provides a site for nucleophilic aromatic substitution reactions
These reactive features make the compound potentially valuable as a chemical intermediate in organic synthesis pathways.
Comparative Analysis with Related Compounds
Structural Analogs
Understanding 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE's properties can be enhanced by comparing it with structurally related compounds. The table below provides a comparative analysis:
Functional Group Variations
The presence of an acetamido group in 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE distinguishes it from compounds with acetyl groups (like in (2-Acetyl-4-chlorophenyl) 4-chlorobenzoate) or nitro groups (as in 4-Chlorobenzoic acid, 4-nitrophenyl ester). The acetamido functionality introduces hydrogen bonding capabilities that can significantly influence the compound's interactions with biological systems and other chemicals.
Synthesis and Preparation Methods
Related Synthetic Methodologies
Some insight can be gained from the synthetic approaches used for related compounds. For instance, the patent information for 2-ethoxy-4-amino-5-chlorobenzoic acid describes a multi-step synthesis involving acetylization, ethylation, chlorination, and hydrolysis reactions . Similar reaction types might be applicable to the synthesis of 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE, with appropriate modifications to account for structural differences.
Future Research Directions
Property Characterization
Future research could focus on determining the detailed physical and chemical properties of 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE, including:
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Precise melting and boiling points
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Solubility parameters in various solvents
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Spectroscopic data (NMR, IR, MS) for structural confirmation
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Stability under different environmental conditions
Reaction Studies
Investigations into the reactivity of 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE could yield valuable information about:
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Hydrolysis kinetics under various conditions
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Potential for participation in cross-coupling reactions via the chloro substituent
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Transformation of the acetamido group through selective reactions
Biological Activity Assessment
Given its structural features, screening 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE for potential biological activities could reveal unexpected properties relevant to pharmaceutical or agricultural applications.
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